methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride
CAS No.:
Cat. No.: VC18051491
Molecular Formula: C6H11ClN2
Molecular Weight: 146.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11ClN2 |
|---|---|
| Molecular Weight | 146.62 g/mol |
| IUPAC Name | N-methyl-1-(1H-pyrrol-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H10N2.ClH/c1-7-5-6-3-2-4-8-6;/h2-4,7-8H,5H2,1H3;1H |
| Standard InChI Key | MRAKCOVNRLHUJU-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=CC=CN1.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound consists of a five-membered pyrrole ring with a methyl group at the 1-position and an aminomethyl (-CH₂NH₂) group at the 2-position. Protonation of the amine group in the presence of hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁ClN₂ | |
| Molecular Weight | 146.62 g/mol | |
| IUPAC Name | (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride | |
| SMILES | CC1=CC=CN1CN.Cl |
The crystalline solid exhibits a melting point range of 74.5–199.6°C , though precise data for the hydrochloride form remain unspecified in available literature .
Synthesis and Preparation
General Synthetic Routes
The free base, (1-methyl-1H-pyrrol-2-yl)methanamine, is typically synthesized via alkylation of pyrrole derivatives or reductive amination of pyrrole-2-carbaldehyde intermediates . A representative pathway involves:
-
Methylation of Pyrrole:
Pyrrole is treated with methyl iodide in the presence of a base to yield 1-methylpyrrole . -
Formylation:
Vilsmeier-Haack formylation introduces a formyl group at the 2-position, producing 1-methylpyrrole-2-carbaldehyde . -
Reductive Amination:
Reaction with ammonium acetate and sodium cyanoborohydride reduces the aldehyde to a primary amine .
Hydrochloride Salt Formation:
The free base is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution to precipitate the hydrochloride salt .
Physicochemical Properties
Stability and Reactivity
The compound is hygroscopic and requires storage under inert conditions . Key stability parameters include:
| Parameter | Value | Source |
|---|---|---|
| Decomposition Temperature | >200°C (estimated) | |
| Solubility | Soluble in water, methanol | |
| Flash Point | Not available |
Incompatibilities: Strong oxidizing agents, acids, and halogens may induce hazardous reactions, releasing toxic gases such as nitrogen oxides .
Applications in Pharmaceutical Research
| Supplier | Purity | Packaging |
|---|---|---|
| Parchem | >98% | 1 g, 5 g |
| VulcanChem | >95% | 250 mg |
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